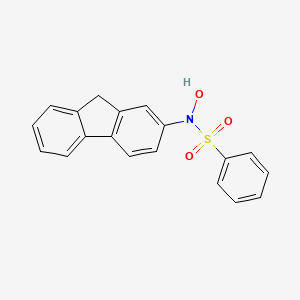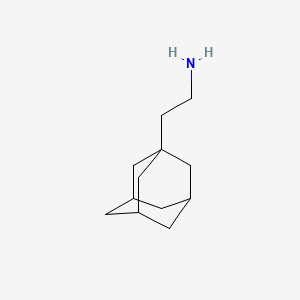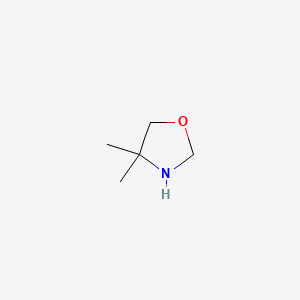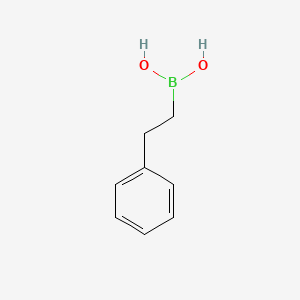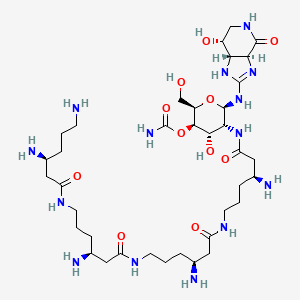
Racemomycin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Racemomycin D is a natural product found in Streptomyces lavendulae and Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Physiological Activities
Racemomycin D, a streptothricin antibiotic, exhibits diverse physiological activities. It has been found to have insecticidal activity against various insects, including Blattella germanica, Musca domestica, Nilaparvata lugens, and others. Notably, it showed a strong effect on Culex pipiens molestus larvae. Additionally, racemomycin D was toxic to several fish species and inhibited the growth of plants like Brassica campestris and Raphanus sativus at certain concentrations (Takemoto et al., 1980).
Impact on Cellular Metabolism
In vitro studies have shown that racemomycin D affects cellular metabolism in rat kidney. It disrupts the concentration gradient of Na+ and K+ across cell membranes and inhibits (Na+ + K+)-ATPase in microsomes. The antibiotic also impacts ATP-dependent Ca2+ and Mg2+ uptakes by mitochondria, suggesting that it might disrupt intracellular homeostasis of these ions (Inamori et al., 1984).
Inhibitory Action on Plant Growth
Racemomycin D also inhibits plant growth, as evidenced by histopathological studies on Raphanus sativus. It causes severe damage to parenchymatous cells and significantly reduces the chlorophyll content in leaves, suggesting a strong inhibitory impact on plant development (Kubo et al., 1985).
Insecticidal Mechanisms
The delayed insecticidal action of racemomycin D has been studied in detail, particularly its effect on the 5th instar larvae of Bombyx mori. This research highlights the accumulation of racemomycin D in the Malpighian tubules of larvae, suggesting a mechanism similar to its nephrotoxicity in mammals (Kubo et al., 1983).
Characterization of Racemomycins
Further studies have characterized various components of racemomycin, including racemomycin A, B, C, and D, revealing differences in their biological activities and composition. For instance, racemomycin B, which contains three β-lysine residues, showed the strongest antibacterial activity against B. subtilis (Sawada & Taniyama, 1977).
Mechanisms of Delayed Toxicity
The delayed toxicity of racemomycin D has also been a subject of research, particularly its impact on mice. Studies have explored how the antibiotic is distributed in the body and its subsequent effects on organs like the kidneys, liver, and spleen, contributing to an understanding of its toxicological profile (Inamori et al., 1978).
Eigenschaften
CAS-Nummer |
3776-36-1 |
|---|---|
Produktname |
Racemomycin D |
Molekularformel |
C37H70N14O11 |
Molekulargewicht |
887 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |
InChI |
InChI=1S/C37H70N14O11/c38-9-1-5-19(39)13-25(54)44-10-2-6-20(40)14-26(55)45-11-3-7-21(41)15-27(56)46-12-4-8-22(42)16-28(57)48-31-32(58)33(62-36(43)60)24(18-52)61-35(31)51-37-49-29-23(53)17-47-34(59)30(29)50-37/h19-24,29-33,35,52-53,58H,1-18,38-42H2,(H2,43,60)(H,44,54)(H,45,55)(H,46,56)(H,47,59)(H,48,57)(H2,49,50,51)/t19-,20-,21-,22-,23+,24+,29+,30-,31+,32-,33-,35+/m0/s1 |
InChI-Schlüssel |
UZMKRCMBWWXPBP-CSVBCEEXSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCN)N)N)N)N)O |
SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)N)O |
Kanonische SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)N)O |
Synonyme |
A 53930A A 53930C A-53930A A-53930C racemomycin racemomycin B racemomycin D racemomycin E |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



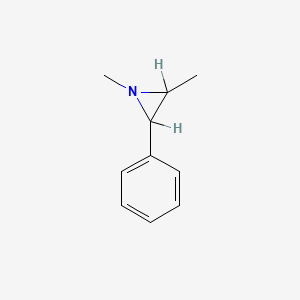
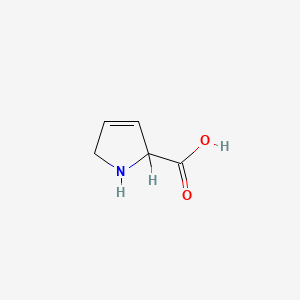
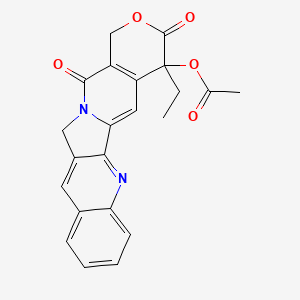
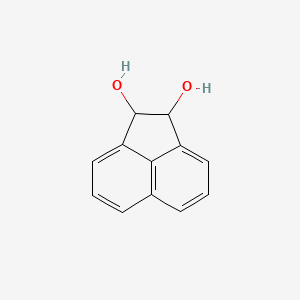
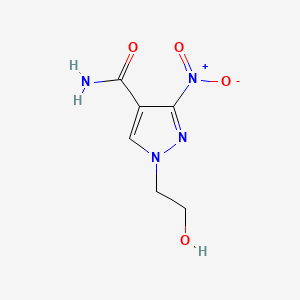
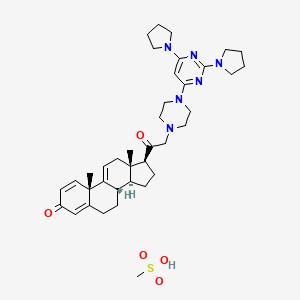
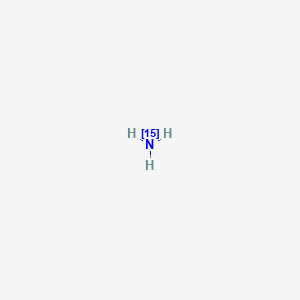
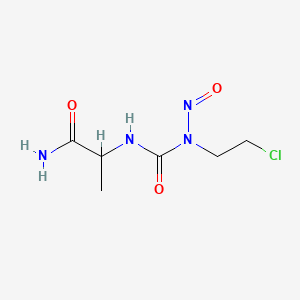
![1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-, potassium salt (1:4)](/img/structure/B1212502.png)

